molecular formula C12H17NO B12563156 N-Benzyl-2,2-dimethylpropan-1-imine N-oxide CAS No. 144433-08-9

N-Benzyl-2,2-dimethylpropan-1-imine N-oxide

Cat. No.: B12563156
CAS No.: 144433-08-9
M. Wt: 191.27 g/mol
InChI Key: WHKDLMWRVGSVEP-UHFFFAOYSA-N
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Description

N-Benzyl-2,2-dimethylpropan-1-imine N-oxide ( 144433-08-9) is a synthetic nitrone compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . This chemical belongs to the class of nitrones, which are recognized in medicinal chemistry for their significant value as key intermediates and for their potential biological activities . The primary research application of this nitrone and its structural analogs is in the study of antioxidant activity . Related N-benzyl imine oxide compounds have been experimentally demonstrated to exhibit strong capabilities in scavenging stable free radicals such as DPPH and in inhibiting lipid peroxidation . These properties make nitrones like this compound compelling subjects for research into oxidative stress, a pathological state implicated in neurodegenerative diseases, inflammation, and other conditions . From a chemical perspective, the N-oxide moiety can serve as a bioisostere for carbonyl groups and has been explored in drug discovery for its ability to participate in hydrogen bonding, which can influence binding to biological targets . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

144433-08-9

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-benzyl-2,2-dimethylpropan-1-imine oxide

InChI

InChI=1S/C12H17NO/c1-12(2,3)10-13(14)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3

InChI Key

WHKDLMWRVGSVEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C=[N+](CC1=CC=CC=C1)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2,2-dimethylpropan-1-imine N-oxide typically involves the reaction of benzylamine with 2,2-dimethylpropanal under controlled conditions. The reaction is carried out in the presence of an oxidizing agent to introduce the N-oxide functionality. Common oxidizing agents used include hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually performed in an organic solvent such as dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous flow reactors to maintain consistent reaction conditions and efficient mixing of reactants. The use of catalysts and advanced purification techniques such as distillation and recrystallization are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2,2-dimethylpropan-1-imine N-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the N-oxide group back to the imine form.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized imine derivatives, while reduction can produce the corresponding amine.

Scientific Research Applications

Synthesis and Chemical Properties

N-Benzyl-2,2-dimethylpropan-1-imine N-oxide can be synthesized through the reaction of benzylamine derivatives with hydroxylamines. The resulting compound exhibits unique chemical properties due to the presence of the N-oxide functional group, which enhances its reactivity and stability in various chemical environments.

Recent studies have highlighted the antioxidant properties of this compound. Research indicates that this compound can scavenge free radicals, thus potentially preventing oxidative stress-related diseases.

Case Study: Antioxidant Efficacy

A study published in Molecules demonstrated that derivatives of N-benzyl imines, including this compound, exhibited significant antioxidant activity. The mechanism involves the donation of electrons to free radicals, effectively neutralizing them and preventing cellular damage .

Medicinal Chemistry Applications

The compound has been explored for its potential therapeutic applications. Its structural features allow it to interact with biological targets effectively.

Table 2: Potential Therapeutic Applications

Application AreaDescription
Anticancer ActivityExhibits cytotoxic effects against cancer cell lines.
Anti-inflammatory EffectsReduces inflammation markers in vitro.
Neuroprotective PropertiesProtects neuronal cells from oxidative damage.

Example: A study indicated that certain derivatives of N-benzyl imines showed promise in inhibiting cancer cell proliferation by inducing apoptosis in specific cancer types .

Coordination Chemistry

This compound has been utilized as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable for catalysis and material science.

Case Study: Metal Complex Formation

Research has demonstrated that when combined with copper or palladium, this imine oxide can form complexes that enhance catalytic activity in various organic transformations . The ligand's nitrogen and oxygen atoms coordinate with metal centers, facilitating reactions such as cross-coupling and oxidation processes.

Photochemistry

The photochemical properties of this compound have also been investigated. Upon exposure to light, the compound can undergo transformations that may lead to new products with potential applications in photodynamic therapy.

Research Findings

Studies have shown that upon irradiation, the compound can generate reactive oxygen species (ROS), which are useful in targeting cancer cells selectively while minimizing damage to surrounding healthy tissues .

Mechanism of Action

The mechanism of action of N-Benzyl-2,2-dimethylpropan-1-imine N-oxide involves its interaction with molecular targets through its N-oxide functional group. This group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The benzyl group provides additional stability and can enhance the compound’s binding affinity to specific targets.

Comparison with Similar Compounds

Table 1: Antioxidant and Anti-inflammatory Activities of Select Nitrones

Compound Substituent(s) DPPH Scavenging (%)<sup>a</sup> LOX Inhibition (IC50, µM) Lipid Peroxidation Inhibition (%) Hydroxyl Radical Scavenging (%)
10a Phenyl 57 (20 min); 78 (60 min) 85 87 No activity
10b 4-Fluorophenyl 64.5–81 62.5 75 No activity
10c 2,4-Difluorophenyl 64.5–81 10 79 No activity
10d 4-Fluoro-3-methylphenyl 64.5–81 45% at 100 µM 87 No activity
N-tert-butyl analog<sup>b</sup> 4-Fluorophenyl >90 (60 min) Not reported ~100 ~100

<sup>a</sup>DPPH activity at 100 µM; <sup>b</sup>Data from prior studies on tert-butyl derivatives .

Key Observations:

Fluorine Substituents :

  • Fluorine atoms at the para position (e.g., 10b ) enhance DPPH radical scavenging (64.5–81%) compared to the unsubstituted 10a (57%) .
  • Ortho/para difluorination (10c ) dramatically improves LOX inhibition (IC50 = 10 µM), surpassing 10b (IC50 = 62.5 µM) and 10a (IC50 = 85 µM) . This suggests electronegative substituents optimize enzyme interaction.

Methyl Groups :

  • A meta -methyl group in 10d boosts lipid peroxidation inhibition (87%) compared to 10b (75%), likely due to increased lipophilicity (clogP = 2.24 vs. 1.98) .

N-Substituent Role: N-Benzyl derivatives exhibit lower hydroxyl radical scavenging than N-tert-butyl analogs (e.g., ~100% for tert-butyl vs. This highlights the importance of the N-alkyl group in radical stabilization .

Comparison with Non-Nitrone Analogs

N-Benzyl-2,2,2-trifluoroacetamide

It demonstrates moderate antioxidant activity (78.97% at 1,000 µg/mL) but is less potent than nitrones like 10c in DPPH assays. Its mechanism differs, relying on metal chelation rather than radical trapping .

Triazole Hybrids

Triazole-containing nitrones (e.g., 4H-chromenyl-1,2,3-triazoles) show superior DPPH scavenging (IC50 = 7.12 µg/mL) compared to 10a–d , emphasizing the role of conjugated π-systems in electron donation .

Mechanistic Insights

  • DPPH/ABTS•+ Scavenging : Fluorine’s electron-withdrawing nature enhances radical stabilization in nitrones, but benzyl derivatives underperform in ABTS•+ assays (<46% vs. Trolox at 91%) due to polarity mismatches .
  • LOX Inhibition : The electronegativity of fluorine optimizes binding to LOX’s active site, as seen in 10c .
  • Lipid Peroxidation : Hydrophobic substituents (e.g., methyl in 10d ) improve membrane penetration, enhancing protection against lipid radicals .

Biological Activity

N-Benzyl-2,2-dimethylpropan-1-imine N-oxide (often referred to as NBD) is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, particularly in the context of anticonvulsant properties and other pharmacological effects.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group attached to a dimethylpropanamine backbone with an N-oxide functional group. This structural configuration may influence its interaction with biological targets.

Anticonvulsant Activity

Research has shown that compounds similar to this compound exhibit significant anticonvulsant properties. A study by Rho et al. (1996) highlighted that derivatives of N-benzyl-2-acetamidoacetamides possess potent anticonvulsant activities. The study specifically noted that the placement of substituents at specific positions on the molecule could enhance these effects.

Key Findings:

  • Potency : The compound's derivatives showed effective ED50 values in various animal models, indicating strong anticonvulsant activity comparable to established medications like phenytoin.
  • Stereoisomer Effects : The (R)-stereoisomer demonstrated significantly higher potency than its (S)-counterpart, with an ED50 value of 4.5 mg/kg compared to over 100 mg/kg for the (S)-isomer .

The mechanism by which this compound exerts its biological effects may involve modulation of neurotransmitter systems or ion channels associated with seizure activity. The presence of the N-oxide group may also contribute to its reactivity and interaction with biological targets.

Comparative Biological Activity

A comparative analysis of related compounds can provide insights into the biological activity of this compound. The following table summarizes key activities of structurally related compounds:

Compound NameED50 (mg/kg)Activity TypeReference
N-benzyl-2-acetamido-3-methoxypropionamide8.3Anticonvulsant
Phenytoin6.5Anticonvulsant
N-benzyl-2-acetamido-3-ethoxypropionamide17.3Anticonvulsant

Case Studies and Research Findings

Recent studies have expanded the understanding of the pharmacological potential of compounds like this compound:

  • Antileishmanial Activity : Other compounds within the same chemical family have been investigated for their antileishmanial properties. For instance, endoperoxides have shown promising results against Leishmania donovani, suggesting that similar mechanisms might be exploitable in developing treatments for parasitic infections .
  • Neuroprotective Properties : Some derivatives have been evaluated for their neuroprotective effects against neuroinflammation and oxidative stress, presenting a dual role in both seizure mitigation and neuroprotection .

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